1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole
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Overview
Description
1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique diazepine ring fused with a benzimidazole structure, which imparts distinct chemical and biological properties
Preparation Methods
The synthesis of 1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the diazepine ring. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a subject of study in biochemical assays and cellular studies.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties, which are being explored in preclinical studies.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell proliferation pathways.
Comparison with Similar Compounds
1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole can be compared with other benzimidazole derivatives, such as:
Benzimidazole: A simpler structure with a wide range of biological activities.
2,3-Dihydro-1H-perimidine: Another diazepine derivative with distinct chemical properties.
1,2-Disubstituted benzimidazoles: Compounds with various substituents that alter their chemical and biological behavior.
The uniqueness of this compound lies in its fused ring structure, which imparts specific reactivity and biological activity not observed in simpler benzimidazole derivatives.
Properties
IUPAC Name |
2,9,11-triazatetracyclo[10.2.1.02,10.03,8]pentadeca-1(14),3,5,7,9,12-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-10(3-1)14-12-13-8-5-6-9(7-8)15(11)12/h1-6H,7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXBDPANPRAZMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=C1N3C4=CC=CC=C4N=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663449 |
Source
|
Record name | 1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134082-99-8 |
Source
|
Record name | 1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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